

Physical and chemical properties of PROTAC c-Met degrader-2

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Compound of Interest

Compound Name: PROTAC c-Met degrader-2

Cat. No.: B15544065

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In-Depth Technical Guide: PROTAC c-Met Degradation-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **PROTAC c-Met degrader-2**, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene, a receptor tyrosine kinase.

Core Properties

PROTAC c-Met degrader-2 is a heterobifunctional molecule that incorporates the multi-kinase inhibitor foretinib as the c-Met binding ligand, connected via a linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This targeted degradation offers a promising therapeutic strategy for cancers driven by aberrant c-Met signaling.

Physical and Chemical Properties

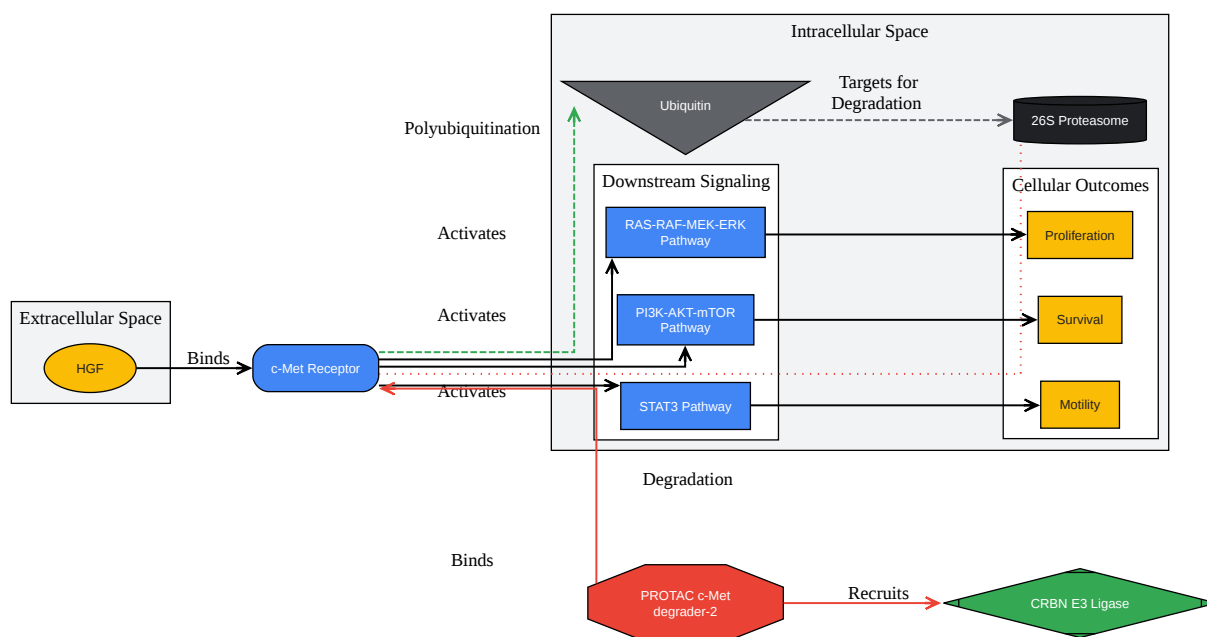
The following table summarizes the key physical and chemical properties of **PROTAC c-Met degrader-2**.

Property	Value	Source
Molecular Formula	C ₅₁ H ₅₀ F ₂ N ₆ O ₁₃	PubChem
Molecular Weight	993.0 g/mol	PubChem
Degradation (DC ₅₀)	50 nM	MedchemExpress
Maximum Degradation (D _{max})	>95%	Inferred from similar compounds
Solubility	Poor aqueous solubility, soluble in DMSO	Inferred from foretinib properties
Stability	Stable under standard laboratory conditions; specific stability data not available	General PROTAC characteristics

Mechanism of Action and Signaling Pathway

PROTAC c-Met degrader-2 functions by hijacking the ubiquitin-proteasome system to selectively eliminate c-Met protein. The foretinib moiety binds to the c-Met kinase domain, while the CRBN ligand recruits the E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of c-Met, marking it for degradation by the 26S proteasome.

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. **PROTAC c-Met degrader-2** intervenes at the initial stage of this pathway by eliminating the receptor itself.



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c-Met Signaling Pathway and PROTAC Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **PROTAC c-Met degrader-2**.

Western Blot for c-Met Degradation

This protocol is used to quantify the reduction in c-Met protein levels following treatment with the degrader.

Materials:

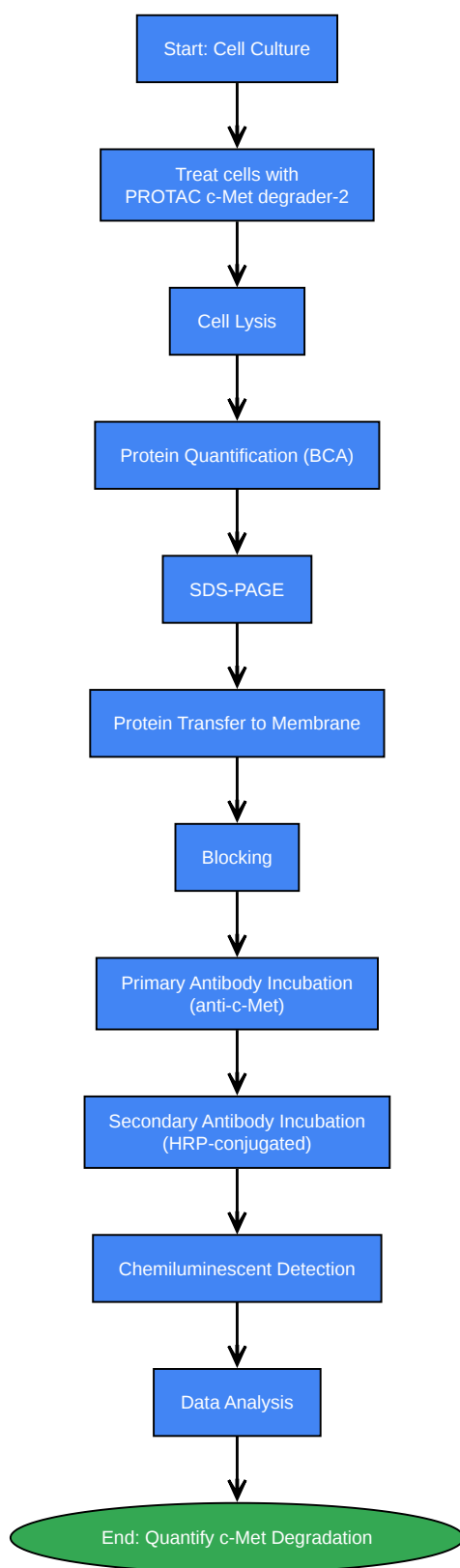
- c-Met expressing cancer cell line (e.g., MKN-45, SNU-5)
- Cell culture medium and supplements
- **PROTAC c-Met degrader-2** (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-c-Met, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of **PROTAC c-Met degrader-2** (e.g., 1 nM to 10 μ M) and a

vehicle control (DMSO) for a specified time (e.g., 24 hours).

- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with primary anti-c-Met antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply ECL substrate.
- Detection and Analysis: Capture the chemiluminescent signal. Quantify band intensities and normalize c-Met levels to the loading control.



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Experimental Workflow for Western Blot Analysis.

Cell Viability Assay (MTT Assay)

This assay determines the effect of c-Met degradation on cell proliferation and viability.

Materials:

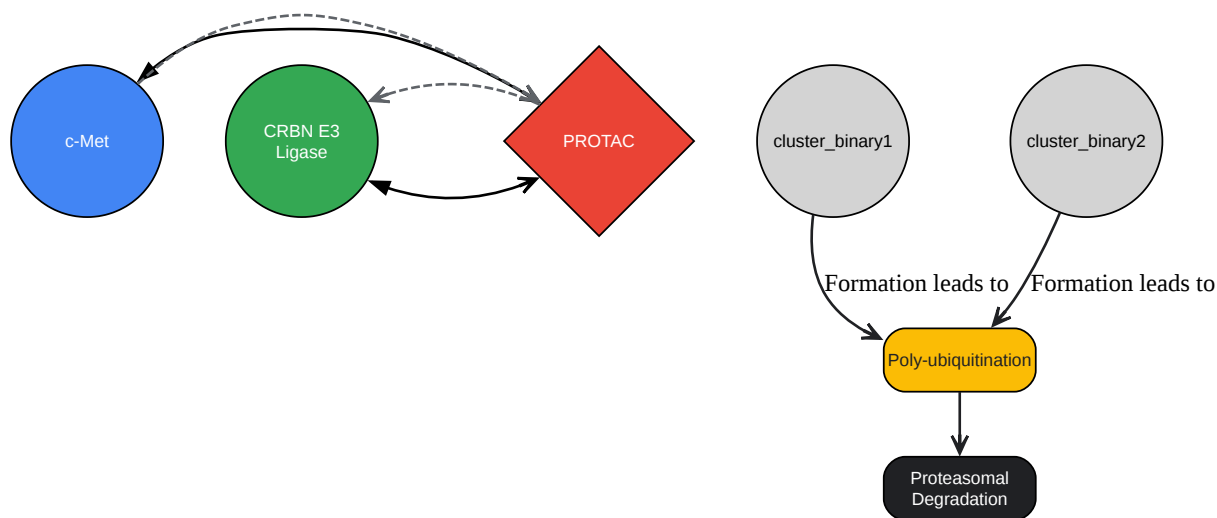
- c-Met dependent cancer cell line
- 96-well plates
- **PROTAC c-Met degrader-2**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidic isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat cells with a serial dilution of **PROTAC c-Met degrader-2** for 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Ternary Complex Formation

The formation of a stable ternary complex between c-Met, **PROTAC c-Met degrader-2**, and CRBN is essential for efficient degradation. The stability and cooperativity of this complex are key determinants of the degrader's potency.



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